Acepromazine maleate Acepromazine maleate Acepromazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by an acetyl group at position 2 and a 3-(dimethylamino)propyl group at position 10. It has a role as a phenothiazine antipsychotic drug. It is a methyl ketone, an aromatic ketone, a tertiary amino compound and a member of phenothiazines.
Acepromazine is one of the phenothiazine derivative psychotropic drugs, used little in humans, however frequently in animals as a sedative and antiemetic.
Acepromazine is a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Acepromazine Maleate (has salt form).
Brand Name: Vulcanchem
CAS No.: 3598-37-6
VCID: VC21348014
InChI: InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)
SMILES: CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol

Acepromazine maleate

CAS No.: 3598-37-6

Cat. No.: VC21348014

Molecular Formula: C23H26N2O5S

Molecular Weight: 442.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acepromazine maleate - 3598-37-6

CAS No. 3598-37-6
Molecular Formula C23H26N2O5S
Molecular Weight 442.5 g/mol
IUPAC Name but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Standard InChI InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Standard InChI Key FQRHOOHLUYHMGG-UHFFFAOYSA-N
Isomeric SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O
SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Appearance Yellow Solid
Melting Point < 25 °C

Chemical Identity and Properties

Acepromazine maleate is a phenothiazine derivative with potent neuroleptic properties. It is chemically identified as 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one combined with (2Z)-but-2-enedioic acid . The compound's full IUPAC name is (2Z)-but-2-enedioic acid; 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one .

Physical and Chemical Properties

Acepromazine maleate presents as a yellow to off-white crystalline solid or powder . The compound's key physical and chemical properties are summarized in the following table:

PropertyValueSource
Chemical FormulaC₂₃H₂₆N₂O₅S
Molecular Weight442.53 g/mol
Melting Point135-140°C
Water Solubility>10 mg/mL
pKa9.3 (at 25°C)
Physical StateSolid at 20°C
ColorYellow to off-white

The structure consists of a phenothiazine nucleus with a 3-(dimethylamino)propyl side chain at position 10 and an acetyl group at position 2, combined with maleic acid . This structural configuration contributes to its pharmacological activity through interaction with various neuroreceptors.

Pharmacology and Mechanism of Action

Acepromazine maleate exerts its effects through multiple mechanisms in the central and peripheral nervous systems. Its primary action mechanisms explain both its therapeutic effects and side effect profile.

Receptor Interactions

The pharmacological effects of acepromazine maleate arise from its interaction with multiple receptor systems:

Receptor TypeActionEffects
Dopamine receptors (D1, D2, D3, D4)AntagonismAntipsychotic properties, sedation, tranquilization
Serotonin receptors (5-HT1, 5-HT2)AntagonismAnxiolytic, antidepressive, antiaggressive properties
Histamine receptors (H1)AntagonismSedation, antiemesis, hypotension
Alpha-adrenergic receptors (α1, α2)AntagonismDecreased blood pressure, reflex tachycardia
Muscarinic receptors (M1, M2)AntagonismAnticholinergic effects

Pharmacodynamic Effects

Acepromazine maleate produces several important systemic effects that contribute to its clinical utility:

  • Central nervous system depression resulting in sedation and tranquilization

  • Reduction in spontaneous activity and muscular relaxation

  • Decreased anxiety and calming effect in animals

  • Decreased vasomotor tone leading to hypotension

  • Anti-cholinergic, anti-emetic, antispasmodic, and antihistaminic properties

  • Changes in heart rate, respiratory rate, and thermoregulatory ability

The drug acts rapidly, producing a prompt and pronounced calming effect without hypnotic properties, making it valuable for veterinary procedures requiring restraint without complete unconsciousness .

Clinical Applications

Acepromazine maleate has obtained FDA approval for various veterinary applications across different species. Its uses are primarily focused on sedation, tranquilization, and preanesthetic medication.

FDA-Approved Indications

The regulatory status and approved uses vary by formulation and animal species:

FormulationSpeciesFDA-Approved UsesApproval Status
TabletsDogsTranquilization, preanesthetic agentFDA-approved under NADA # 117-532
InjectableDogs and CatsSedation, relief of itching, antiemetic for motion sickness, preanesthetic agentFDA-approved
InjectableHorsesTranquilization, preanesthetic agentFDA-approved

Common Clinical Uses

In veterinary practice, acepromazine maleate is commonly used for:

  • Controlling intractable animals during examination, treatment, grooming, x-ray procedures, and minor surgical interventions

  • Reducing anxiety and stress in animals during transportation or handling

  • Enhancing and prolonging the effects of barbiturates, thus reducing requirements for general anesthesia

  • Serving as an adjunct to surgery under local anesthesia

  • Managing motion sickness in dogs and cats

Dosage and Administration

Acepromazine maleate is available in multiple formulations, and dosing varies by species and intended use. Proper administration is essential for optimal therapeutic outcomes.

Available Formulations

The medication is commercially available as:

  • Oral tablets (10 mg, 25 mg)

  • Injectable solution (10 mg/mL)

  • Various compounded formulations when prescribed by veterinarians

Dosing Guidelines

SpeciesRouteRecommended DosageAdministration Timing
DogsOral, IM, IV, SQ0.25-1.0 mg/lb of body weight45-60 minutes before procedure
CatsIM, IV, SQVaries by indication45-60 minutes before procedure
HorsesIM, IVVaries by indicationBefore loading or transportation

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and elimination of acepromazine maleate provides insights into its onset, duration of action, and potential variations in effectiveness across species.

Species-Specific Parameters

ParameterDogsCatsHorsesHumans (overdose cases)
Half-life15.9 hours Not well established3 hours 2.95 hours
Volume of DistributionHigh (lipophilic)High (lipophilic)6.6 L/kg Large
MetabolismHepaticHepaticHepaticHepatic with 2-(1-hydroxyethyl)promazine as major metabolite
EliminationRenalRenalRenalRenal
Duration of ActionUp to 24 hoursUp to 24 hoursVariableShorter than other phenothiazines

Pharmacokinetic Considerations

Acepromazine maleate is highly lipophilic with significant protein binding, contributing to its large volume of distribution . It is metabolized by the liver and excreted in urine, with metabolites potentially causing urine discoloration (pinkish to red-brown) .

The medication effects typically stop working within 24 hours, although effects can persist longer in animals with liver or kidney disease . Pharmacokinetic data in humans is limited, but case reports suggest a shorter elimination half-life than other phenothiazines, which may account for the relatively brief duration of toxicity observed in overdose cases .

SystemAdverse EffectsNotes
CardiovascularHypotension, potential cardiovascular collapseMost important and common side effect
OcularDecreased tear productionParticularly in cats
BehavioralPossible aggressiveness and hyperactivityParadoxical reaction in some animals
LocalPain at injection siteTemporary with intramuscular administration
UrinaryUrine discoloration (pinkish to red-brown)Not clinically concerning, resolves on its own

Toxicity and Overdose

Although acepromazine maleate has a favorable safety profile at therapeutic doses, toxicity can occur with overdose or in sensitive individuals.

Human Toxicity

While primarily used in veterinary medicine, human exposure through intentional or accidental ingestion has been reported:

  • Clinical manifestations include central nervous system depression, respiratory depression, and hypotension

  • Symptoms appear to resolve more rapidly than with other phenothiazines, consistent with acepromazine's shorter elimination half-life

  • In reported cases of isolated oral acepromazine exposure, ingested doses ranged from 75–1,250 mg

  • Treatment is primarily supportive

Animal Toxicity

Toxicity in animals typically manifests as exaggerated pharmacological effects:

  • Profound sedation and central nervous system depression

  • Severe hypotension

  • Respiratory depression

  • Thermoregulatory disturbances

No significant cardiac toxicity has been reported in toxicity cases, distinguishing acepromazine from some other phenothiazines .

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